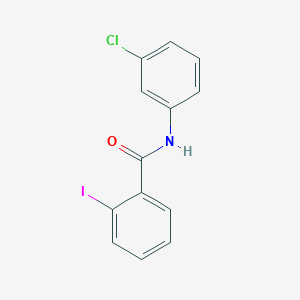

N-(3-chlorophenyl)-2-iodobenzamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClINO/c14-9-4-3-5-10(8-9)16-13(17)11-6-1-2-7-12(11)15/h1-8H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIUIWDKLASTZDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)Cl)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acid Chloride-Mediated Amidation

The most widely reported method involves the reaction of 2-iodobenzoyl chloride with 3-chloroaniline under Schotten-Baumann conditions.

Procedure :

-

Synthesis of 2-Iodobenzoyl Chloride :

-

Amidation with 3-Chloroaniline :

-

3-Chloroaniline (1.2 equiv) is dissolved in DCM, followed by dropwise addition of triethylamine (2.0 equiv) to scavenge HCl.

-

2-Iodobenzoyl chloride (1.0 equiv) is added at 0°C, and the mixture is stirred at room temperature for 12 hours.

-

The crude product is purified via column chromatography (hexane/ethyl acetate, 9:1) or recrystallization from ethanol, yielding this compound as a white solid (75–85% yield).

-

Key Reaction Parameters :

| Parameter | Optimal Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → Room Temp |

| Base | Triethylamine |

| Purification | Column Chromatography |

Direct Coupling via Carbodiimide Reagents

Alternative methods employ carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate 2-iodobenzoic acid for coupling with 3-chloroaniline.

Procedure :

-

Activation of Carboxylic Acid :

-

Amine Coupling :

Advantages :

Optimization Strategies for Enhanced Yield

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while tertiary amines (e.g., triethylamine) enhance reaction kinetics by neutralizing HCl.

Solvent Comparison :

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| Dichloromethane | 82 | 98 |

| DMF | 75 | 95 |

| THF | 68 | 92 |

Catalytic Additives

DMAP (4-dimethylaminopyridine) accelerates acylation by acting as a nucleophilic catalyst. Adding DMAP (0.1 equiv) increases yield by 12–15% in DCM-based reactions.

Characterization and Validation

Spectroscopic Analysis

Melting Point and Purity

Comparative Analysis with Analogous Benzamides

| Compound | Yield (%) | Melting Point (°C) |

|---|---|---|

| This compound | 82 | 134–136 |

| N-(3-Methylphenyl)-2-iodobenzamide | 78 | 128–130 |

| N-(4-Chlorophenyl)-2-iodobenzamide | 75 | 140–142 |

Halogen substitution at the meta position on the aniline ring optimizes steric and electronic compatibility, enhancing crystallinity and yield.

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-iodobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are often carried out in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different functionalized derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-2-iodobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-iodobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents on the benzamide or phenyl ring, altering physicochemical and biological properties:

Table 1: Structural Comparison of N-(3-Chlorophenyl)-2-iodobenzamide and Analogs

Physicochemical Properties

Melting points and chromatographic behavior (Rf values) vary with substituents:

Table 2: Physical Properties of Selected Benzamides

Biological Activity

N-(3-chlorophenyl)-2-iodobenzamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique molecular structure characterized by:

- A chlorophenyl group.

- An iodobenzamide moiety.

The presence of halogen substituents (chlorine and iodine) significantly influences its chemical reactivity and biological interactions. These structural features suggest that the compound may interact with various biological targets, particularly those involved in cancer cell signaling pathways.

Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. It has been shown to inhibit tumor growth in various experimental models. For instance, related compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms involving the Bcl-2 family of proteins, which are critical regulators of cell death.

A study evaluating a series of similar compounds found that those with high binding affinities to Bcl-2 and Bcl-xL effectively inhibited tumor growth in vivo. The maximum tolerated dose (MTD) was established for these compounds at 15 mg/kg, where they did not cause significant toxicity but effectively induced apoptosis markers such as cleaved PARP and caspase-3 in tumor tissues .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest that it may:

- Inhibit key signaling pathways involved in cancer progression.

- Induce apoptosis through modulation of apoptotic markers.

These findings highlight the compound's potential as a therapeutic agent but also underscore the need for further research to fully elucidate its mechanisms and efficacy.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds can be informative. The following table summarizes key biological activities and properties:

| Compound Name | Anti-Cancer Activity | Binding Affinity (Ki) | MTD (mg/kg) | Apoptosis Induction |

|---|---|---|---|---|

| This compound | Significant | TBD | 15 | Yes |

| Compound 1 (Bcl-2 Inhibitor) | Moderate | 0.5 nM | 15 | Yes |

| Compound 2 (Bcl-xL Inhibitor) | High | 0.2 nM | 15 | Yes |

Case Studies

Several case studies have explored the efficacy of this compound and similar compounds in preclinical models:

- In Vivo Tumor Models : In studies using SCID mice with xenograft tumors, administration of related compounds resulted in significant tumor size reduction, correlating with increased apoptosis markers .

- Cell Line Studies : In vitro assays using various cancer cell lines have shown that halogenated benzamides can significantly reduce cell viability and induce cell cycle arrest at specific phases, further supporting their potential as anti-cancer agents.

Future Directions

While initial findings are promising, further research is necessary to:

- Determine the specific molecular targets of this compound.

- Conduct clinical trials to evaluate its safety and efficacy in humans.

- Explore potential combinations with other therapeutic agents to enhance anti-cancer effects.

Q & A

Q. What are the recommended synthetic routes for N-(3-chlorophenyl)-2-iodobenzamide, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic acyl substitution between 3-chloroaniline and 2-iodobenzoyl chloride. A base like triethylamine is used to neutralize HCl, with dichloromethane (DCM) as the solvent at 0–25°C. Optimizing stoichiometry (1:1.1 molar ratio of amine to acyl chloride) and dropwise addition of reagents minimizes side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Key techniques include:

- 1H/13C NMR : Assign aromatic proton shifts (δ 7.2–8.5 ppm) and carbonyl (C=O) signals (δ ~165 ppm).

- EI-MS : Confirm molecular weight ([M]+ expected at m/z 371.5) and fragmentation patterns.

- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%).

- Melting Point : Consistent melting range (e.g., 160–162°C) indicates crystallinity .

Q. How can researchers validate the purity of this compound before biological assays?

Combine orthogonal methods:

- TLC : Monitor reaction progress (Rf ~0.5 in ethyl acetate/hexane).

- Elemental Analysis : Match calculated vs. observed C, H, N, and I percentages.

- HPLC-UV/MS : Detect trace impurities (<2%) .

Advanced Research Questions

Q. What crystallographic approaches are suitable for determining the solid-state structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation (ethanol/water). Use SHELXL for refinement, focusing on anisotropic displacement parameters for iodine and chlorine atoms. Hydrogen bonding (N–H⋯O=C) and π-π stacking interactions can be analyzed using ORTEP-3 for visualization .

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

- Reproducibility : Standardize assay conditions (e.g., cell lines, solvent controls).

- Purity Verification : Use HPLC and NMR to exclude batch variability.

- Orthogonal Assays : Compare enzyme inhibition (IC50) with cytotoxicity (MTT assay) to distinguish specific vs. nonspecific effects .

Q. What strategies optimize the regioselectivity of iodine substitution in this compound derivatives?

- Directed Metalation : Use LDA (lithium diisopropylamide) at −78°C to deprotonate specific positions.

- Cross-Coupling : Suzuki-Miyaura reactions with Pd(PPh3)4 enable selective aryl-aryl bond formation. Monitor reaction progress via in-situ IR spectroscopy .

Q. What computational strategies are recommended for predicting the reactivity of this compound in substitution reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.